7n-Methyl-8-hydroguanosine-5'-diphosphate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7n-Methyl-8-Hydroxyguanosin-5'-Diphosphat beinhaltet typischerweise die Methylierung von Guanosinderivaten, gefolgt von einer Phosphorylierung. Die Reaktionsbedingungen erfordern häufig die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat . Der Phosphorylierungsschritt kann unter kontrollierten Bedingungen mit Phosphorylierungsmitteln wie Phosphorylchlorid oder Phosphorsäure erreicht werden .

Industrielle Produktionsverfahren

Die industrielle Produktion von 7n-Methyl-8-Hydroxyguanosin-5'-Diphosphat kann eine großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme umfassen. Diese Verfahren gewährleisten eine hohe Ausbeute und Reinheit der Verbindung bei gleichzeitiger Minimierung der Produktionszeit und -kosten .

Analyse Chemischer Reaktionen

Reaktionstypen

7n-Methyl-8-Hydroxyguanosin-5'-Diphosphat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen mit Reagenzien wie Natriumazid oder Thiolverbindungen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriumazid in Dimethylsulfoxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von oxidierten Guanosinderivaten.

Reduktion: Bildung von reduzierten Guanosinderivaten.

Substitution: Bildung von substituierten Guanosinderivaten.

Wissenschaftliche Forschungsanwendungen

RNA Processing and Stability

The incorporation of 7N-Methyl-8-hydroguanosine-5'-diphosphate into RNA molecules enhances their stability and influences their processing. This modification is crucial for the regulation of gene expression through what is termed "epitranscriptomics," where chemical modifications to RNA affect its function and stability .

Gene Regulation

The 7N-methyl modification serves as a regulatory mechanism for gene expression. It affects the recruitment of translation machinery and influences how mRNAs are processed within the cell.

Case Studies

- Epitranscriptomic Regulation : Studies have shown that modifications at the 5' end of RNA can lead to differential translation efficiency and stability, impacting cellular responses to various stimuli .

- Synthetic Models : Models using synthetic 7N-methyl-8-hydroguanosine-5'-triphosphate capped RNA have been developed to study its effects on gene expression in vitro, demonstrating its role in enhancing mRNA stability and translation .

Therapeutic Potential

Given its role in RNA metabolism, this compound has potential applications in therapeutic development, particularly in cancer research.

Research Findings

- Cancer Therapy : The compound's involvement in RNA stability suggests that it could be targeted to modulate gene expression in cancer cells. For example, synthetic lethal interactions involving this compound have been explored as potential anti-cancer strategies .

- Drug Development : The understanding of how this compound interacts with cellular mechanisms paves the way for developing drugs that can modify RNA processing pathways, potentially leading to novel treatments for diseases linked to dysregulated gene expression.

Structural Insights

The structural characterization of this compound has provided insights into its interactions with proteins involved in RNA metabolism.

Structural Analysis

Wirkmechanismus

The mechanism of action of 7n-Methyl-8-Hydroguanosine-5’-Diphosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in nucleic acid metabolism, such as cap-specific mRNA (nucleoside-2’-O-)-methyltransferase . This inhibition can lead to the disruption of mRNA processing and translation, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 7-Methylguanosin-5'-Diphosphat

- 8-Hydroxyguanosin-5'-Diphosphat

- 7-Methyl-8-Hydroxyguanosin-5'-Monophosphat

Einzigartigkeit

7n-Methyl-8-Hydroxyguanosin-5'-Diphosphat ist aufgrund seines spezifischen Methylierungs- und Phosphorylierungsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen zeigt es eine höhere Stabilität und Spezifität in seinen Wechselwirkungen mit molekularen Zielstrukturen .

Biologische Aktivität

7n-Methyl-8-hydroguanosine-5'-diphosphate (m^7GpppX) is a modified nucleotide that plays a critical role in various biological processes, particularly in the regulation of RNA metabolism and cellular signaling pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

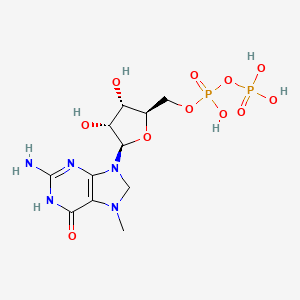

Chemical Structure and Properties

This compound is characterized by its unique methylation at the nitrogen-7 position of guanosine and a diphosphate group at the 5' end. This modification is crucial for its function in cellular processes.

The primary targets of this compound include:

- m7GpppX diphosphatase : Involved in the degradation of mRNA caps.

- Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase : Modulates the methylation status of mRNA caps.

- Eukaryotic translation initiation factor 4E (eIF4E) : Binds to the 5' cap structure, facilitating translation initiation.

The compound influences mRNA processing by participating in the cleavage of residual cap structures during mRNA decay, thereby regulating gene expression and protein synthesis .

Biological Activity

The biological activities associated with this compound include:

- Regulation of RNA Stability : The compound enhances the stability of RNA molecules by protecting them from degradation.

- Influence on Translation Efficiency : By interacting with eIF4E, it promotes efficient translation initiation.

- Role in mRNA Decay Pathways : It is involved in the exosome-mediated decay pathway, crucial for maintaining cellular RNA levels .

Research Findings and Case Studies

Recent studies have highlighted the significance of this compound in various contexts:

- Cap Quantification : A study by Wang et al. developed a method (CapQuant) to analyze cap modifications in RNA, revealing that 7n-Methyl-8-hydroguanosine is prevalent in human cells and plays a role in regulating transcription start sites .

- Impact on Viral Replication : Research indicates that modifications like m^7GpppX can affect viral RNA synthesis and stability, suggesting potential therapeutic implications for antiviral strategies .

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound | Key Features | Biological Role |

|---|---|---|

| This compound | Methylated guanosine with diphosphate group | RNA stability, translation initiation |

| 7-Methylguanosine-5'-triphosphate | Triphosphate form, widely used as a cap | Essential for mRNA capping and stability |

| 8-Hydroguanosine-5'-diphosphate | Lacks methylation at nitrogen-7 | Less stable than methylated forms |

Pharmacokinetics and Safety

Pharmacokinetic studies suggest that the bioavailability of this compound is influenced by its interaction with cellular enzymes and transporters. Safety assessments indicate that while it exhibits low toxicity, further studies are necessary to fully understand its pharmacological profile .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQODJOAVWUWVHJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909228 | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-16-7 | |

| Record name | 7-Methylguanosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-methyl-7,8-dihydroguanosine-5'-diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.